REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH2:17][CH2:18][O:19][CH3:20])[N:12]=[CH:11][N:10]=[C:9]2[NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([C:28]#[CH:29])[CH:23]=1.[C:30]([O-:33])(=[O:32])[CH3:31].[Cs+]>CN(C=O)C>[C:30]([O:33][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH2:17][CH2:18][O:19][CH3:20])[N:12]=[CH:11][N:10]=[C:9]2[NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([C:28]#[CH:29])[CH:23]=1)(=[O:32])[CH3:31] |f:0.1,2.3|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCCOC=1C=C2C(=NC=NC2=CC1OCCOC)NC1=CC(=CC=C1)C#C
|
Name
|
cesium acetate
|
Quantity
|
707 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Cs+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between brine and CHCl3
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC=1C=C2C(=NC=NC2=CC1OCCOC)NC1=CC(=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285 mg | |
YIELD: CALCULATEDPERCENTYIELD | 183.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |